Dehydrocorydalin

概要

説明

Dehydrocorydalin is an alkaloidal component isolated from Rhizoma corydalis . It has anti-inflammatory and anti-tumor effects and can protect the cardiovascular system .

Molecular Structure Analysis

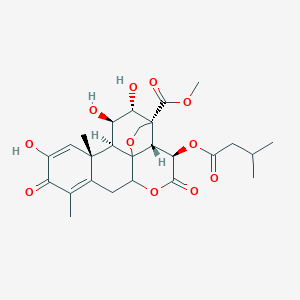

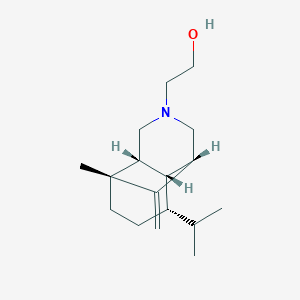

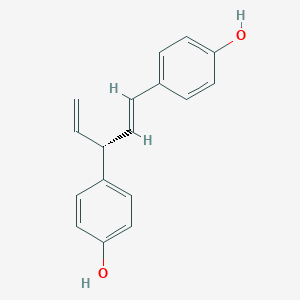

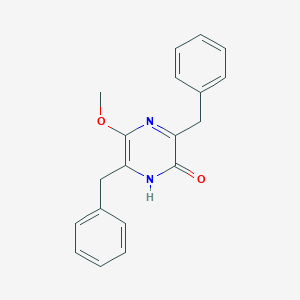

The molecular formula of Dehydrocorydalin is C22H24NO4 . The molecular weight is 366.43 . The structure includes a quaternary protoberberine alkaloid .科学的研究の応用

Analgesic Properties

DHC has a long history of use as an analgesic agent. It has been employed to alleviate spastic, abdominal, and menstrual pains, as well as pain resulting from injuries . Researchers have investigated its mechanisms of action, including interactions with pain receptors and modulation of neurotransmitters.

Cardiovascular Health

The herb Corydalis yanhusuo has been traditionally used to promote blood circulation and treat coronary heart disease. DHC, as a key component, contributes to these effects. Studies explore its impact on blood vessels, heart function, and lipid metabolism .

Antiatherosclerotic Effects

In animal models, DHC has demonstrated antiatherosclerotic properties. Researchers observed reductions in atherosclerotic plaques and calculated peak diastolic velocity (PDV) of the aorta. These findings suggest potential cardiovascular benefits .

Neuroprotection

DHC possesses neuroprotective capacity. Investigations using rat brain cortical synaptosomes have explored its effect on glutamate release. By modulating neurotransmitter levels, DHC may offer protection against neurodegenerative conditions .

Metabolism and Excretion

Pharmacokinetic studies have compared DHC from pure sources versus an effective fraction of Corydalis yanhusuo (EFY). EFY-derived DHC is absorbed more rapidly and eliminated more slowly, possibly due to interactions with transporters, metabolizing enzymes, and plasma proteins .

作用機序

Target of Action

Dehydrocorydaline, an alkaloidal compound isolated from the traditional Chinese herb Corydalis yanhusuo , has been found to target multiple sites in the body. It primarily targets macrophages , and it has been shown to combat Listeria monocytogenes by dysregulating carbohydrate metabolism, suppressing cell wall synthesis, and inhibiting bacterial motility . It also targets the TRAF6/NF-κB pathway and the MEK1/2-ERK1/2 cascade .

Mode of Action

Dehydrocorydaline interacts with its targets in a variety of ways. It has been shown to decrease the levels of proinflammatory gene clusters, significantly downregulate proinflammatory interleukin (IL)-1β and IL-18 mRNA levels in a time- and concentration-dependent manner . Furthermore, it decreases lipopolysaccharide (LPS)-induced inflammation in bone marrow-derived macrophages (BMDMs), as evidenced by the reduced protein levels of CD80, iNOS, NLRP3, IL-1β, and IL-18 . Importantly, it attenuates LPS-induced activation of p65 and the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway .

Biochemical Pathways

Dehydrocorydaline affects several biochemical pathways. It inhibits the TRAF6/NF-κB pathway , which plays a crucial role in immune and inflammatory responses. It also suppresses the MEK1/2-ERK1/2 cascade , which is involved in regulating cell proliferation, migration, and invasion. In addition, it has been shown to dysregulate carbohydrate metabolism, suppress cell wall synthesis, and inhibit bacterial motility in Listeria monocytogenes .

Pharmacokinetics

It’s known that it’s an alkaloidal compound isolated from the traditional chinese herb corydalis yanhusuo , suggesting it’s likely to be absorbed and metabolized in the body

Result of Action

Dehydrocorydaline has been shown to have significant anti-inflammatory and anti-oxidative stress functions . It decreases IL-1β, IL-6, TNFα, and IFNγ levels, mitigates ROS level, and up-regulates Nrf2/HO-1, SOD, and GSH-PX expressions dose-dependently . It also improves the survival of sepsis mice, reduces TUNEL-labeled apoptosis of cardiomyocytes, and enhances the viability of LPS-induced H9C2 cardiomyocytes .

Action Environment

The action of Dehydrocorydaline can be influenced by environmental factors. For instance, it has been shown to have anti-inflammatory and antithrombotic benefits , suggesting that it may be particularly effective in environments where inflammation and thrombosis are prevalent.

Safety and Hazards

特性

IUPAC Name |

2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-12H,8-9H2,1-5H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKQJTRWODZPHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10605-03-5 (chloride) | |

| Record name | Dehydrocorydalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030045160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30904183 | |

| Record name | Dehydrocorydalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydrocorydaline | |

CAS RN |

30045-16-0 | |

| Record name | Dehydrocorydaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30045-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydrocorydalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030045160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrocorydalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Dehydrocorydaline exert its anti-metastatic effects in Non-Small Cell Lung Carcinoma (NSCLC) cells?

A1: Dehydrocorydaline demonstrates anti-metastatic activity in NSCLC cells through a multifaceted mechanism. Primarily, it targets the B-cell lymphoma 2 (Bcl-2) signaling pathway, downregulating the expression of the anti-apoptotic protein Bcl-2 while promoting the expression of the pro-apoptotic protein Bax []. Additionally, Dehydrocorydaline effectively suppresses the expression of matrix metalloproteinases (MMPs), specifically MMP-7 and MMP-9, which are key enzymes involved in the breakdown of the extracellular matrix, facilitating cancer cell invasion and metastasis [].

Q2: Are there any studies investigating the impact of Dehydrocorydaline on specific molecular targets within the Bcl-2 signaling pathway?

A2: While the provided research highlights the interaction of Dehydrocorydaline with the Bcl-2 signaling pathway, further investigation is needed to elucidate the precise molecular targets within this pathway. Future studies focusing on identifying specific interactions between Dehydrocorydaline and key proteins within the Bcl-2 pathway will be crucial for a comprehensive understanding of its anti-tumor mechanisms.

Q3: What is the historical context of Dehydrocorydaline research?

A3: Early research on Dehydrocorydaline, specifically the study "Ueber das r‐Corydalin" [], primarily focused on its structural characterization and synthesis. This laid the groundwork for subsequent investigations exploring its biological activities. More recently, studies like the one highlighting its anti-metastatic effects in NSCLC cells [] demonstrate a shift towards understanding its potential therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

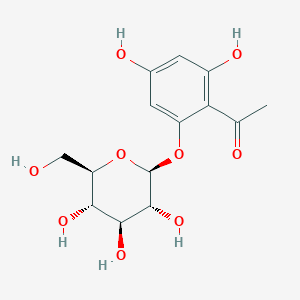

![12-Acetyl-9,13,17-trihydroxy-5,10,16,21-tetramethoxy-13-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(15),2(11),3(8),4(22),5,9,16,18(23),20-nonaene-7,19-dione](/img/structure/B211561.png)

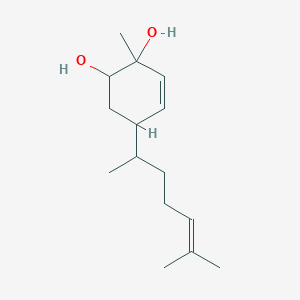

![[(2E)-6-(ethoxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B211590.png)

![2-[1-hydroxy-1-(5,6,14,17-tetrahydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-yl)ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one](/img/structure/B211769.png)

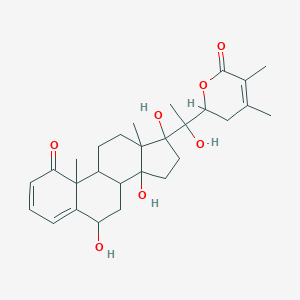

![methyl 3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B211781.png)